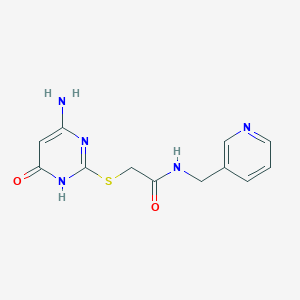
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C12H13N5O2S and its molecular weight is 291.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O2S, with a molar mass of approximately 256.29 g/mol. The structure features a pyrimidine ring with an amino and carbonyl group, a thioether linkage, and a pyridine moiety attached to an acetamide functional group. These structural components contribute to its reactivity and biological activity.
Enzyme Inhibition
Preliminary studies indicate that This compound exhibits significant enzyme inhibition properties. It has been identified as a potential inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune diseases. The mechanism of inhibition appears to be time-dependent and may involve covalent interactions with the enzyme, leading to irreversible inactivation .
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. In vitro assays have demonstrated that it can reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated human monocytes. This suggests that it may have therapeutic potential in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and cardiovascular diseases.
Anticancer Activity
Research indicates that This compound may also possess anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to target specific signaling pathways involved in cancer progression is currently under investigation.
Case Study 1: MPO Inhibition
A study evaluated the inhibitory effects of several derivatives of pyrimidine compounds on MPO activity. The lead compound, structurally similar to This compound , demonstrated robust inhibition of MPO activity in vitro and showed significant reduction in plasma MPO levels in vivo following oral administration to animal models .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving human blood samples treated with lipopolysaccharides, the compound was found to significantly lower levels of TNF-alpha and IL-6, two key inflammatory markers. This suggests its potential as a therapeutic agent for managing inflammatory diseases .
Research Findings
Propriétés
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c13-9-4-10(18)17-12(16-9)20-7-11(19)15-6-8-2-1-3-14-5-8/h1-5H,6-7H2,(H,15,19)(H3,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDDTQYSUBWHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














